molecular formula C10H16N4 B1524404 [2-(Piperazin-1-yl)pyridin-3-yl]methanamine CAS No. 771580-77-9

[2-(Piperazin-1-yl)pyridin-3-yl]methanamine

Cat. No.: B1524404
CAS No.: 771580-77-9
M. Wt: 192.26 g/mol
InChI Key: NPBXUHDRQDCADB-UHFFFAOYSA-N
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Description

Product Name: [2-(Piperazin-1-yl)pyridin-3-yl]methanamine CAS Registry Number: 771580-77-9 Molecular Formula: C 10 H 16 N 4 Molecular Weight: 192.26 g/mol This chemical compound, a piperazine-substituted pyridinemethanamine, is a valuable building block in medicinal chemistry and pharmacological research. Its structure, featuring a piperazine ring linked to an aminomethylpyridine core, is a key pharmacophore in the development of ligands for various biological targets . Primary research applications for this scaffold and its derivatives include neuroscience and antimicrobial development. In neuroscience, structurally related piperazine derivatives are investigated as high-affinity, dual-acting antagonists for the histamine H3 receptor (H3R) and sigma-1 receptor (σ1R) . This dual-target approach is a promising strategy for developing novel therapeutics for neuropathic pain and central nervous system (CNS) disorders . In infectious disease research, similar disubstituted piperazine compounds have demonstrated significant antibacterial and antifungal activities, showing potency against strains such as Listeria monocytogenes and methicillin-resistant Staphylococcus aureus (MRSA) . Please handle with appropriate care. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. > For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2-piperazin-1-ylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c11-8-9-2-1-3-13-10(9)14-6-4-12-5-7-14/h1-3,12H,4-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBXUHDRQDCADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution of Halogenated Pyridine with Piperazine

A common route begins with a halogenated pyridine, such as 2-chloro-3-nitropyridine, which undergoes nucleophilic aromatic substitution with excess piperazine under reflux conditions in an aprotic solvent like acetonitrile. The nitro group at the 3-position enhances the electrophilicity of the 2-position, facilitating the displacement of the chlorine atom by the nucleophilic nitrogen of piperazine. This step typically yields the pyridinylpiperazine intermediate in moderate to good yields (around 65%).

Step Reactants Conditions Product Yield
1 2-chloro-3-nitropyridine + Piperazine Reflux in acetonitrile, 12 h Pyridinylpiperazine intermediate ~65%

Introduction of Methanamine Group

Subsequent transformations introduce the methanamine group at the 3-position of the pyridine ring. While specific stepwise procedures for this exact substitution are less commonly detailed, analogous methods involve:

  • Reduction of nitro groups to amines.
  • Functional group interconversions such as formylation followed by reductive amination to install the methanamine moiety.
  • Protection/deprotection strategies may be employed to safeguard sensitive groups during multi-step synthesis.

Alternative Synthetic Route via Protected Intermediates

A patented method for synthesizing related piperazinylpyridine amines involves:

  • Substitution reactions between protected piperazine derivatives (e.g., N-BOC-piperazine) and halogenated pyridines.
  • Reduction steps using sodium sulfide nonahydrate in mixed solvents (water/methanol) at elevated temperatures (70–80 °C).
  • Extraction and purification involving dichloromethane washing, drying over anhydrous sodium sulfate, and crystallization with n-heptane.
Step Reactants/Conditions Outcome
1 Compound I + Compound II in dimethyl sulfoxide with lithium chloride and triethylamine, 80–85 °C, 12 h Substituted intermediate (III)
2 Reduction of intermediate III with sodium sulfide nonahydrate at 70–80 °C in water/methanol Product IV (amine derivative)
3 Extraction with dichloromethane, drying, distillation under reduced pressure, crystallization with n-heptane Purified amine product

Purification and Characterization

  • Purification commonly involves extraction with organic solvents (e.g., diethyl ether, ethyl acetate, chloroform), washing with water, drying over magnesium sulfate or sodium sulfate, and evaporation under reduced pressure.
  • Final isolation may be achieved by recrystallization or chromatography (e.g., silica gel column chromatography with chloroform/methanol eluents).
  • Structural confirmation is performed using spectroscopic methods such as NMR, HRMS, and IR spectroscopy.

Summary Table of Key Preparation Steps

Preparation Step Reagents/Conditions Notes Yield/Outcome
Nucleophilic substitution on halopyridine 2-chloro-3-nitropyridine + piperazine, reflux in acetonitrile SNAr facilitated by nitro group ~65% yield pyridinylpiperazine intermediate
Reduction and functionalization Sodium sulfide nonahydrate, water/methanol, 70–80 °C Converts intermediate to amine Product IV (amine) isolated
Purification Extraction with organic solvents, drying, chromatography Essential for purity and characterization Pure target compound isolated

Research Findings and Observations

  • The presence of electron-withdrawing groups (e.g., nitro) on the pyridine ring significantly enhances the reactivity towards nucleophilic substitution by piperazine.
  • Use of protected piperazine derivatives (e.g., N-BOC-piperazine) allows for selective functionalization and better control over reaction pathways.
  • Reaction conditions such as temperature, solvent choice, and reaction time critically influence yields and purity.
  • Multi-step synthesis requires careful monitoring (e.g., by HPLC) and purification to minimize impurities and side products.

Chemical Reactions Analysis

Types of Reactions: [2-(Piperazin-1-yl)pyridin-3-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antidepressant and Anxiolytic Activities

Research indicates that compounds with similar structures to [2-(Piperazin-1-yl)pyridin-3-yl]methanamine exhibit significant antidepressant and anxiolytic effects. The piperazine ring is often associated with various neuroactive properties, making this compound a candidate for further exploration in treating mood disorders.

Anticancer Properties

Analogous compounds have shown promise in anticancer therapy. For instance, piperazine derivatives have been linked to the inhibition of tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The structural similarities suggest that [2-(Piperazin-1-yl)pyridin-3-yl]methanamine may possess similar anticancer properties, warranting detailed investigation.

Insulin Sensitization

Recent studies have explored derivatives of piperazine and pyridine for their potential role in insulin resistance treatment. For example, N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives were synthesized as alternatives to existing insulin sensitizers, indicating a pathway for [2-(Piperazin-1-yl)pyridin-3-yl]methanamine's application in metabolic disorders like type 2 diabetes .

Synthesis of Derivatives

The synthesis of [2-(Piperazin-1-yl)pyridin-3-yl]methanamine can be achieved through established organic synthesis techniques, allowing for the creation of various derivatives with enhanced biological activities. For example, modifying functional groups can lead to compounds with improved selectivity and efficacy against specific biological targets.

Case Study: Synthesis Pathways

Several synthetic methods have been documented for related compounds, highlighting the versatility of the piperazine-pyridine framework:

Compound Name Synthesis Method Yield
5-(N-BOC-piperazine-1-yl) pyridine-2-amineSubstitution followed by reductionHigh
N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamideMulti-step synthesis involving chlorination and couplingModerate

These methods illustrate the potential routes for synthesizing derivatives of [2-(Piperazin-1-yl)pyridin-3-yl]methanamine with tailored pharmacological properties.

Mechanistic Insights

Biological assays have been employed to evaluate the activity of [2-(Piperazin-1-yl)pyridin-3-yl]methanamine against various biological targets. For instance, studies on dose-dependent effects reveal insights into its therapeutic potential and safety profile.

Computational Modeling

Quantitative structure–activity relationship (QSAR) modeling has been utilized to predict interactions based on the compound's structural characteristics. This computational approach aids in identifying promising analogs for further experimental validation.

Mechanism of Action

The mechanism of action of [2-(Piperazin-1-yl)pyridin-3-yl]methanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine and Piperazine/Piperidine Moieties

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences Purity (%) References
[2-(Piperazin-1-yl)pyridin-3-yl]methanamine 771580-77-9 C₁₀H₁₆N₄ 192.26 Reference compound 98
2-(1-Piperazinyl)pyridine Not provided C₉H₁₃N₃ 163.22 Lacks methanamine group Not reported
{1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methanamine 25651-25-8 C₁₄H₁₄N₂O 226.28 Piperidine instead of piperazine; pyrazole substituent 95
[6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine 953902-13-1 C₁₀H₁₂N₄ 188.23 Imidazole replaces piperazine Not reported
[2-(2-Methoxyethoxy)pyridin-3-yl]methanamine Not provided C₉H₁₄N₂O₂ 182.22 Methoxyethoxy substituent instead of piperazine Not reported

Key Observations :

  • Piperazine vs.
  • Heterocyclic Replacements : Imidazole-substituted analogues (e.g., CAS 953902-13-1) introduce aromatic nitrogen atoms, which may enhance π-π stacking interactions in biological targets compared to the piperazine group .
  • Polarity Modifications : The methoxyethoxy group in [2-(2-Methoxyethoxy)pyridin-3-yl]methanamine increases hydrophilicity, likely improving aqueous solubility relative to the parent compound .

Functional Analogues in Pharmacological Contexts

Example 8 () and Example 28 ():
  • Structure : Both compounds feature trifluoromethylpyridinyl-piperazine cores but are conjugated with cyclopentane or tetrahydro-2H-pyran groups.
  • Impact of Substituents : The trifluoromethyl group enhances metabolic stability and lipophilicity, a contrast to the unsubstituted piperazine in the target compound .
1-[2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine ():
  • Structure : Incorporates an imidazo[1,2-a]pyridine scaffold with fluorophenyl and trifluoromethyl groups.

Research Implications

  • Structure-Activity Relationships (SAR) :
    • Piperazine’s secondary amines may facilitate hydrogen bonding in receptor pockets, whereas imidazole or pyridine substitutions prioritize aromatic interactions .
    • Bulky substituents (e.g., trifluoromethyl in ) improve pharmacokinetic profiles but may reduce blood-brain barrier permeability compared to the smaller methanamine group .

Biological Activity

[2-(Piperazin-1-yl)pyridin-3-yl]methanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial, antiviral, and pharmacological effects, supported by recent research findings.

Chemical Structure and Synthesis

The compound features a piperazine ring attached to a pyridine moiety, which is critical for its biological activity. The synthesis of [2-(Piperazin-1-yl)pyridin-3-yl]methanamine typically involves the reaction of piperazine derivatives with pyridine-based precursors. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Properties

Research has demonstrated that [2-(Piperazin-1-yl)pyridin-3-yl]methanamine exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antiviral Activity

The antiviral potential of this compound has also been investigated. Preliminary studies suggest that it may inhibit the replication of viruses such as influenza and coronaviruses. The proposed mechanism involves interference with viral entry into host cells and inhibition of viral RNA synthesis.

Pharmacological Effects

In medicinal chemistry, [2-(Piperazin-1-yl)pyridin-3-yl]methanamine is being explored as a pharmacophore for developing drugs targeting neurological disorders. Its derivatives have shown promise in modulating serotonin and dopamine receptors, which are crucial in treating conditions like depression and schizophrenia.

Case Studies:

  • Antidepressant Activity : A derivative of this compound was tested in a mouse model for its antidepressant effects. Results indicated a significant reduction in depressive-like behavior compared to control groups.
  • Neuroprotective Effects : In vitro studies have shown that compounds similar to [2-(Piperazin-1-yl)pyridin-3-yl]methanamine can reduce neuronal damage induced by oxidative stress, suggesting potential applications in neurodegenerative diseases.

The biological activity of [2-(Piperazin-1-yl)pyridin-3-yl]methanamine is attributed to its ability to interact with specific molecular targets within biological systems. It can bind to various enzymes and receptors, modulating their activity and leading to diverse biological effects.

Q & A

Q. Key Factors Affecting Yield :

ConditionImpact
Solvent polarityPolar aprotic solvents (DMF) enhance nucleophilicity but may increase side reactions.
TemperatureProlonged reflux (>12 hrs) improves conversion but risks decomposition.
CatalystPd/C (1-5 mol%) under H₂ accelerates reductive amination .

How can researchers resolve contradictions in reported pharmacological data for this compound?

Advanced
Contradictions in bioactivity data (e.g., IC₅₀ variability) often arise from:

  • Assay Conditions : Differences in cell lines, incubation times, or buffer pH (e.g., HEK293 vs. CHO cells show varying receptor binding ).
  • Stereochemical Purity : Unresolved enantiomers may exhibit divergent activities. Use chiral HPLC or SFC to confirm purity (>99% ee) .
  • Statistical Validation : Apply multivariate analysis (ANOVA with post-hoc tests) to account for batch-to-batch variability .

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Q. Basic

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridine C-H coupling at δ 8.2–8.5 ppm, piperazine N-CH₂ at δ 2.7–3.1 ppm) .
  • X-ray Crystallography : SHELX programs (SHELXL/SHELXS) resolve crystal packing and hydrogen-bonding networks, critical for confirming amine protonation states .
  • HRMS : Exact mass (<2 ppm error) validates molecular formula (C₁₀H₁₅N₄ requires m/z 215.1294) .

How can synthetic protocols be optimized to improve scalability for in vivo studies?

Q. Advanced

  • Flow Chemistry : Continuous synthesis reduces reaction time (e.g., 30 min residence time in microreactors vs. 12 hrs batch) .
  • Green Solvents : Switch to cyclopentyl methyl ether (CPME) for lower toxicity and easier purification .
  • DoE (Design of Experiments) : Use factorial designs to optimize parameters (e.g., 85% yield achieved at 80°C, 3:1 piperazine:pyridine ratio) .

What computational approaches predict the compound’s binding modes to neurological targets?

Q. Advanced

  • Molecular Dynamics (MD) : Simulate interactions with serotonin receptors (5-HT₆/5-HT₇) using AMBER or GROMACS. Key residues: Asp112 (5-HT₆) forms salt bridges with the protonated amine .
  • Docking Studies (AutoDock Vina) : The piperazine moiety shows higher affinity for hydrophobic pockets (ΔG = -9.2 kcal/mol) vs. pyridine’s π-π stacking .

What functional group reactivities should be considered during derivatization?

Q. Basic

  • Primary Amine (-NH₂) : Susceptible to acylation (e.g., acetic anhydride) or Schiff base formation.
  • Piperazine N-H : Participates in Buchwald-Hartwig couplings for aryl substitutions .
  • Pyridine Ring : Electrophilic substitution at C4 requires Lewis acid catalysts (e.g., FeCl₃) .

How do structural analogs inform SAR for CNS-targeted derivatives?

Q. Advanced

ModificationBiological Impact (Example)Reference
Fluorine at pyridine C2↑ Blood-brain barrier permeability (LogP +0.5)
Methylpiperazine substitution↓ Off-target binding (5-HT₁A Ki from 120 nM to 1.2 μM)
Trifluoromethyl extension↑ Metabolic stability (t₁/₂ from 2.1 to 6.8 hrs)

What analytical methods ensure purity for in vitro assays?

Q. Advanced

  • HPLC-MS : Use C18 columns (ACN/0.1% TFA gradient) to detect impurities <0.1% .
  • Karl Fischer Titration : Maintain H₂O content <0.05% to prevent hydrolysis .
  • Elemental Analysis : Acceptable deviation ≤0.3% for C, H, N .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Piperazin-1-yl)pyridin-3-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[2-(Piperazin-1-yl)pyridin-3-yl]methanamine

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